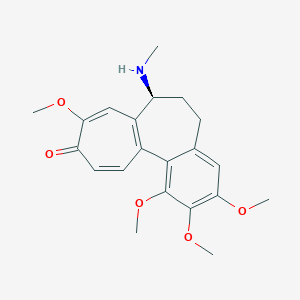![molecular formula C15H20O3 B016331 13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione CAS No. 66550-08-1](/img/structure/B16331.png)
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione is a naturally occurring sesquiterpene, first isolated in 1978 from the fungus Aspergillus terreus . It belongs to the larger group of polyquinanes and features a distinctive diquinane core fused with a bicyclo[3.2.1]octane system . This compound has attracted significant attention due to its challenging structure and potent biological activity, particularly its cytotoxic properties .
Mechanism of Action
Target of Action
Quadrone is a sesquiterpene originally isolated from the fungus Aspergillus terreus . It has been found to be cytotoxic to human carcinoma KB cells in vitro . This suggests that the primary targets of Quadrone are likely to be cellular components or processes that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
Its cytotoxicity suggests that it may interact with its targets in a way that disrupts normal cellular functions, leading to cell death
Biochemical Pathways
The biosynthesis of Quadrone involves a multistep carbocation rearrangement , but the downstream effects of this process on other biochemical pathways remain to be elucidated.
Result of Action
Quadrone has been found to be cytotoxic to human carcinoma KB cells in vitro . This suggests that the molecular and cellular effects of Quadrone’s action include disruption of normal cellular functions and induction of cell death in these cancer cells.
Biochemical Analysis
Biochemical Properties
Quadrone interacts with various enzymes and proteins in biochemical reactions. A novel sesquiterpene synthase has been identified that is capable of generating β-terrecyclene, a compound possessing the quadrane scaffold .
Cellular Effects
Its potent antimicrobial and anticancer activities suggest that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Quadrone involves a complex multistep carbocation rearrangement . This process dramatically alters the bonding, hybridization, and stereochemistry of the substrate’s carbon atoms to form the unique quadrane scaffold
Metabolic Pathways
It is known that the biosynthesis of Quadrone involves a novel sesquiterpene synthase
Preparation Methods
The synthesis of quadrone involves several steps, starting from the ammonium salt of (-)-10-camphorsulfonic acid . The synthetic route includes:
Reduction: (-)-a-campholenic acid is reduced with lithium aluminum hydride in ether.
Methylation: The resulting alcohol is methylated with dimethyl sulfate in 1,2-dimethoxyethane using sodium hydride as a base.
Irradiation: A solution of the methyl ether in methylene chloride is irradiated in the presence of oxygen, acetic anhydride, pyridine, and 4-dimethylaminopyridine using 5,10,15,20-tetraphenyl-21H,23H-porphine as a photosensitizer.
Epoxidation and Hydrolysis: The enone formed is treated with hydrogen peroxide and lithium hydroxide in methanol, followed by heating with sodium hydroxide in aqueous methanol at reflux to produce the desired ketone.
Chemical Reactions Analysis
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The enone intermediate can be oxidized using hydrogen peroxide and lithium hydroxide.
Reduction: Reduction of (-)-a-campholenic acid with lithium aluminum hydride.
Substitution: Methylation of the resulting alcohol with dimethyl sulfate.
Common reagents used in these reactions include lithium aluminum hydride, dimethyl sulfate, hydrogen peroxide, and lithium hydroxide. Major products formed include the methyl ether and the final ketone product .
Scientific Research Applications
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione has been extensively studied for its biological activities. It exhibits potent cytotoxic properties against several tumor cell lines . Additionally, quadrone and its derivatives have shown antimicrobial and anticancer activities . The compound’s unique structure and biological activity make it a valuable target for synthetic and medicinal chemistry research .
Comparison with Similar Compounds
13,13-dimethyl-7-oxatetracyclo[75001,5Similar compounds include terrecyclic acid A, terrecyclol, and isoquadrone . These compounds share a similar tricyclic structure but differ in their specific functional groups and biological activities . 13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione’s unique diquinane core and potent cytotoxic properties distinguish it from other quadranoids .
Properties
CAS No. |
66550-08-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |
InChI |
InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1 |
InChI Key |
BBIDMUQZCCGABN-UXSWQMMLSA-N |
SMILES |
CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |
Isomeric SMILES |
CC1(C[C@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C |
Canonical SMILES |
CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |
Appearance |
Colourless to light tan residue |
Key on ui other cas no. |
74807-65-1 |
Synonyms |
6,8b-Ethano-8bH-cyclopenta(de)-2-benzopyran-1,4-dione, octahydro-10,10-dimethyl-, (3aalpha,5abeta,6alpha,8aalpha,8balpha)- quadrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


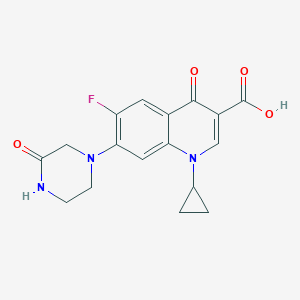
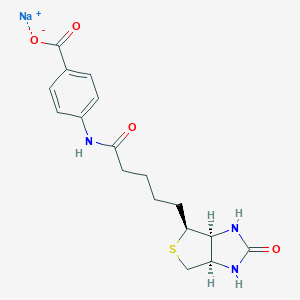

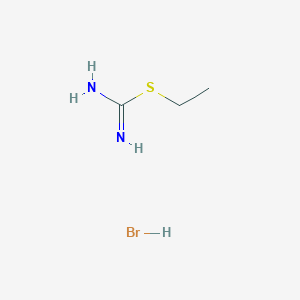
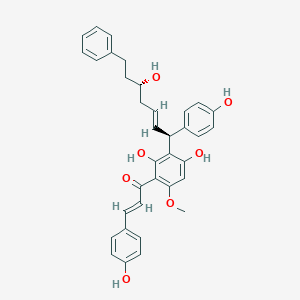
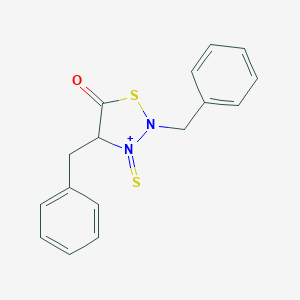
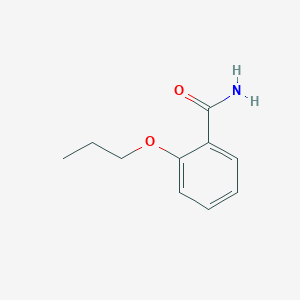
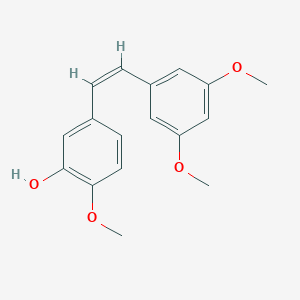

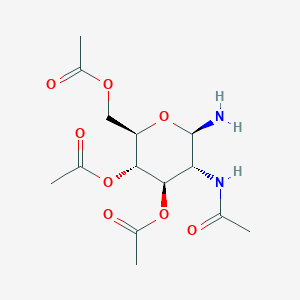
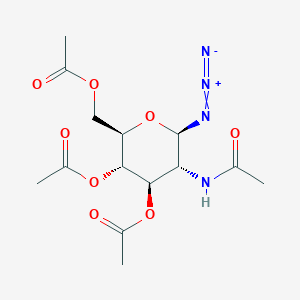
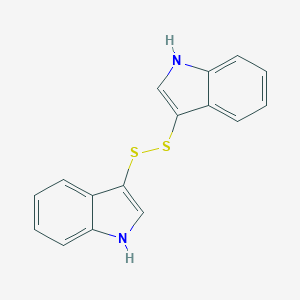
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
